![molecular formula C20H20N2O3 B2391106 3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone CAS No. 866010-55-1](/img/structure/B2391106.png)
3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone
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Description
The compound “3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of fused heterocycles that have received significant attention due to their diverse range of biological properties . They are considered as noteworthy chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Scientific Research Applications
- Specifically, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yields due to the retro-Michael reaction, both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .
- Molecular docking studies have predicted the ability of this compound to bind with the estrogen receptor. Investigating its interactions with this receptor sheds light on potential pharmacological applications .
- For instance, 3-aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations .
- Researchers have developed green synthetic procedures for the synthesis of related compounds. For example, a two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate was achieved using microwave-induced synthesis and deep eutectic solvents (DES) .
- This transformation can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .
Catalysis and Organic Synthesis
Estrogen Receptor Binding
Synthesis of Bioactive Compounds
Green Chemistry Approaches
Aza-Michael Reaction
Heteroarylated Carbonyl Compounds
properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-6-19-21-17-8-5-4-7-16(17)20(24)22(19)13-18(23)14-9-11-15(25-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDKFGCXFMUGRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone |
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